Structural characterization and chemical properties of N-(3-methoxypropyl)-N-methylpiperidin-4-amine
Structural characterization and chemical properties of N-(3-methoxypropyl)-N-methylpiperidin-4-amine
An In-depth Technical Guide to N-(3-methoxypropyl)-N-methylpiperidin-4-amine: Synthesis, Characterization, and Chemical Properties
Authored by: A Senior Application Scientist
Abstract
The N-substituted piperidin-4-amine framework is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] This guide provides a comprehensive technical overview of a specific derivative, N-(3-methoxypropyl)-N-methylpiperidin-4-amine. Due to the limited specific literature on this compound, this document synthesizes information from analogous structures and established chemical principles to present a robust guide for its synthesis, structural elucidation, and chemical handling. This paper is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this versatile chemical entity.
Introduction and Significance
Piperidine derivatives are prevalent in a wide range of pharmaceuticals and biologically active compounds, owing to the ring's capacity to enhance solubility and metabolic stability.[3][4] The functionalization at the N1 and C4 positions of the piperidine ring provides critical vectors for interaction with biological targets.[1][5] N-(3-methoxypropyl)-N-methylpiperidin-4-amine (Molecular Formula: C₁₀H₂₂N₂O) is a disubstituted aminopiperidine that holds potential as a key intermediate or building block in the synthesis of more complex molecules for drug discovery.[6][7] Its structure combines a tertiary amine within the piperidine ring, a secondary amine at the 4-position, and an ether linkage in the N-propyl substituent, offering multiple points for further chemical modification.
Proposed Synthesis: Reductive Amination
A highly efficient and common method for the synthesis of N-substituted piperidin-4-amines is reductive amination.[1] This one-pot reaction involves the condensation of a ketone with an amine to form an iminium intermediate, which is then reduced in situ. For the synthesis of N-(3-methoxypropyl)-N-methylpiperidin-4-amine, a plausible and efficient route is the reductive amination of 1-methylpiperidin-4-one with 3-methoxypropylamine.
Synthetic Workflow
Caption: Proposed synthetic workflow for N-(3-methoxypropyl)-N-methylpiperidin-4-amine.
Detailed Experimental Protocol
-
Setup: To a solution of 1-methylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane, add 3-methoxypropylamine (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The use of a mild reducing agent like STAB is crucial to selectively reduce the iminium ion without affecting the ketone starting material.[1]
-
Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into an organic solvent such as dichloromethane. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.
Structural Characterization
The structural confirmation and purity assessment of the synthesized N-(3-methoxypropyl)-N-methylpiperidin-4-amine would be carried out using a combination of spectroscopic methods.[3][8]
Analytical Workflow for Structural Elucidation
Caption: Analytical workflow for the structural elucidation of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(3-methoxypropyl)-N-methylpiperidin-4-amine based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.5 | t | 2H | -O-CH ₂-CH₂- |
| ~3.3 | s | 3H | -OCH ₃ |
| ~2.8 - 2.9 | m | 2H | Piperidine H (axial, adjacent to N-CH₃) |
| ~2.6 - 2.7 | t | 2H | -N-CH ₂-CH₂- |
| ~2.5 - 2.6 | m | 1H | Piperidine CH -NH |
| ~2.3 | s | 3H | N-CH ₃ |
| ~2.0 - 2.1 | m | 2H | Piperidine H (equatorial, adjacent to N-CH₃) |
| ~1.8 - 1.9 | m | 2H | Piperidine H (axial, adjacent to C-NH) |
| ~1.7 - 1.8 | m | 2H | -CH₂-CH ₂-CH₂- |
| ~1.4 - 1.5 | m | 2H | Piperidine H (equatorial, adjacent to C-NH) |
| ~1.3 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~71.0 | -O-C H₂- |
| ~59.0 | -OC H₃ |
| ~55.0 | Piperidine C (adjacent to N-CH₃) |
| ~52.0 | Piperidine C H-NH |
| ~48.0 | -N-C H₂- |
| ~46.5 | N-C H₃ |
| ~32.0 | Piperidine C (adjacent to C-NH) |
| ~30.0 | -CH₂-C H₂-CH₂- |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Predicted Value/Observation |
| ESI-MS | [M+H]⁺ = 187.1805 |
| IR (thin film) | ~3300 cm⁻¹ (N-H stretch), ~2950-2800 cm⁻¹ (C-H stretch), ~1120 cm⁻¹ (C-O stretch) |
Chemical Properties and Handling
Understanding the chemical properties and hazards of N-(3-methoxypropyl)-N-methylpiperidin-4-amine is essential for its safe handling and storage.
Table 4: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂O | [6][9] |
| Molecular Weight | 186.30 g/mol | [6] |
| Appearance | Colorless to yellow liquid or semi-solid | |
| Boiling Point | ~249 °C (predicted) | [10] |
| Density | ~0.9 g/cm³ (predicted) | [10] |
| Solubility | Soluble in methanol and chloroform | [11] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [11] |
Reactivity and Stability
The presence of both secondary and tertiary amine functionalities makes the molecule basic and susceptible to reactions with acids to form salts. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. The compound should be stored away from strong oxidizing agents.
Safety and Handling
Based on available data for structurally related compounds, N-(3-methoxypropyl)-N-methylpiperidin-4-amine should be handled with care.
-
Hazard Classifications: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin corrosion and may cause drowsiness or dizziness.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Follow local regulations for chemical waste disposal.
Potential Applications in Research and Development
While specific applications for N-(3-methoxypropyl)-N-methylpiperidin-4-amine are not widely documented, its structural features suggest significant potential in medicinal chemistry and drug discovery. The closely related compound, 1-(3-methoxypropyl)-4-piperidinamine, is a known key intermediate in the synthesis of Prucalopride, a selective 5-HT₄ receptor agonist used for the treatment of chronic constipation.[11][12][13]
This suggests that N-(3-methoxypropyl)-N-methylpiperidin-4-amine can serve as a valuable scaffold for the synthesis of novel bioactive molecules. The secondary amine provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents targeting a range of biological receptors.[2][14]
Conclusion
N-(3-methoxypropyl)-N-methylpiperidin-4-amine is a chemical entity with considerable potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, detailed structural characterization, and safe handling. The proposed methodologies are based on well-established and reliable chemical principles, offering a solid foundation for researchers and scientists working with this and structurally related compounds.
References
- BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.
- Li, J. J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878.
- McRobbie, G., et al. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(2), 255-266.
- Yüksek, H., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
- Adam, A. M. A., et al. (2014). Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. Journal of Molecular Structure, 1074, 327-334.
- ECHA. N-(3-methoxypropyl)
- Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 5(3), 136-141.
- Perumal, P., et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 754-757.
- PubChem. 1-(3-Methoxypropyl)-4-piperidinamine.
- ChemicalBook. (2025). 1-(3-Methoxypropyl)-4-piperidinamine Chemical Properties,Uses,Production. ChemicalBook.
- Sigma-Aldrich. 1-(3-Methoxypropyl)piperidin-4-amine. Merck.
- PubChemLite. N-(3-methoxypropyl)-1-methylpiperidin-4-amine. University of Luxembourg.
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
- ChemSrc. (2025). 1-(3-Methoxypropyl)-4-piperidinamine.
- BLD Pharm. 1-(3-Methoxypropyl)piperidin-4-amine.
- Global Substance Registration System. 1-(3-METHOXYPROPYL)PIPERIDIN-4-AMINE.
- Scientific Update. (2019).
- NextSDS. N-(3-methoxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine.
- Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
- Google Patents. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.
- Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. Food Science and Technology, 42.
- Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine.
- Zhang, Y., et al. (2015). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1096-1101.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - N-(3-methoxypropyl)-1-methylpiperidin-4-amine (C10H22N2O) [pubchemlite.lcsb.uni.lu]
- 7. nextsds.com [nextsds.com]
- 8. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nextsds.com [nextsds.com]
- 10. 1-(3-Methoxypropyl)-4-piperidinamine | CAS#:179474-79-4 | Chemsrc [chemsrc.com]
- 11. 1-(3-Methoxypropyl)-4-piperidinamine | 179474-79-4 [chemicalbook.com]
- 12. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 13. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 14. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

